molecular formula C7H7N5O B12324530 6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one

6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B12324530
M. Wt: 177.16 g/mol
InChI Key: QDHYTAJPASOLCQ-UHFFFAOYSA-N
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Description

6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in xylene, followed by the addition of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Mechanism of Action

The mechanism of action of 6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific functional groups and the biological activities associated with these groups. Its ability to inhibit key enzymes and modulate important signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N5O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2,4H,8H2,(H2,9,12,13)

InChI Key

QDHYTAJPASOLCQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC(=N)NC(=O)C21)N

Origin of Product

United States

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